molecular formula C5H12ClNO3 B13462566 (2R)-4-amino-2-methoxybutanoic acid hydrochloride

(2R)-4-amino-2-methoxybutanoic acid hydrochloride

Cat. No.: B13462566
M. Wt: 169.61 g/mol
InChI Key: RRGUDOOBCPPHOY-PGMHMLKASA-N
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Description

(2R)-4-amino-2-methoxybutanoic acid hydrochloride is a chemical compound with the molecular formula C7H13NO4 · HCl and a molecular weight of 213.64. It is a white to off-white crystalline solid that is soluble in water and polar organic solvents. This compound is commonly used in the pharmaceutical field as a raw material for the synthesis of polypeptide compounds and amino acid derivatives .

Preparation Methods

The preparation of (2R)-4-amino-2-methoxybutanoic acid hydrochloride can be carried out by various methods. One common method involves reacting aspartic acid with methyl formate in the presence of hydrochloric acid to obtain the product . The reaction conditions need to be carefully controlled, and suitable solvents must be selected to ensure the desired yield and purity of the product.

Chemical Reactions Analysis

(2R)-4-amino-2-methoxybutanoic acid hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

(2R)-4-amino-2-methoxybutanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.

    Medicine: This compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-4-amino-2-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(2R)-4-amino-2-methoxybutanoic acid hydrochloride can be compared with other similar compounds, such as:

    (2R)-2-amino-4-methoxy-4-oxobutanoic acid: This compound has a similar structure but differs in its functional groups.

    D-Aspartic acid-β-methyl ester: Another related compound used in similar applications.

    H-D-Aspartic acid-β-methyl ester: This compound is also used in the synthesis of polypeptide compounds. The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in various fields.

Biological Activity

(2R)-4-amino-2-methoxybutanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its diverse biological activities. This compound is structurally related to L-threonine and features an amino group, a methoxy group, and a carboxylic acid functional group. Its unique stereochemistry at the 2-position significantly influences its biological interactions and therapeutic potential.

The biological activity of this compound is primarily linked to its role as a neurotransmitter modulator. Research indicates that it may interact with glutamate receptors, which are essential for synaptic plasticity and memory formation. This interaction suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties. It may help in reducing neuronal damage in various models of neurodegeneration, potentially by modulating excitatory neurotransmission.

Modulation of Neurotransmission

The compound's structural similarity to other amino acids allows it to participate in protein synthesis and metabolic processes. Its ability to influence neurotransmission positions it as a potential therapeutic agent in conditions characterized by excitotoxicity.

3. Research Findings and Case Studies

Several studies have explored the pharmacological properties of this compound:

  • In Vitro Studies : In cell line experiments, the compound demonstrated significant effects on cell viability and proliferation, suggesting its potential as a neuroprotective agent.
  • Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress.

4. Interaction Studies

Research into the binding affinities of this compound with various receptors has provided insights into its mechanism of action:

Receptor Binding Affinity Biological Impact
Glutamate ReceptorsModerateModulation of synaptic plasticity
GABA ReceptorsLowMinimal impact on inhibitory neurotransmission

These interactions highlight the compound's potential roles in various neurological pathways.

5. Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound Name Structural Features Unique Aspects
L-ThreonineHydroxyl groupNaturally occurring amino acid
4-Aminobutyric AcidLacks methoxy groupActs as a neurotransmitter
N-Methyl-L-threonineMethylated derivativePotentially different biological activity

The specific methoxy substitution and stereochemistry of this compound contribute to its distinct biological interactions compared to these similar compounds.

6. Conclusion

This compound presents promising biological activities, particularly in the context of neuroprotection and neurotransmitter modulation. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

7. Future Directions

Future studies should focus on:

  • Detailed pharmacokinetic profiles.
  • Long-term effects in vivo.
  • Potential applications in clinical settings for neurodegenerative diseases.

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

(2R)-4-amino-2-methoxybutanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-9-4(2-3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1

InChI Key

RRGUDOOBCPPHOY-PGMHMLKASA-N

Isomeric SMILES

CO[C@H](CCN)C(=O)O.Cl

Canonical SMILES

COC(CCN)C(=O)O.Cl

Origin of Product

United States

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